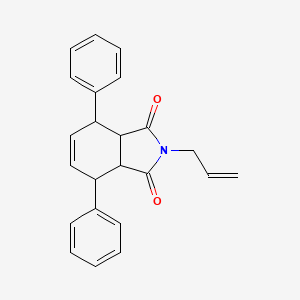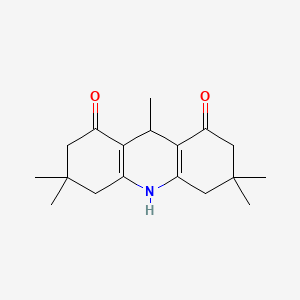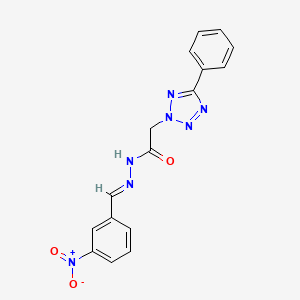![molecular formula C35H15Cl6N3O6 B11545327 2,2'-{[(3-nitrophenyl)methanediyl]bis(2-chlorobenzene-4,1-diyl)}bis(5,6-dichloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11545327.png)
2,2'-{[(3-nitrophenyl)methanediyl]bis(2-chlorobenzene-4,1-diyl)}bis(5,6-dichloro-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DICHLORO-2-(2-CHLORO-4-{3-CHLORO-4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYLMETHYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by multiple chlorine atoms and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO-2-(2-CHLORO-4-{3-CHLORO-4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYLMETHYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the chlorination of isoindole derivatives, followed by the introduction of nitrophenyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The final steps often include cyclization and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential use in treating various diseases. Its structural features suggest it may have activity against certain types of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 5,6-DICHLORO-2-(2-CHLORO-4-{3-CHLORO-4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYLMETHYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s interactions with these targets can disrupt normal cellular processes, leading to therapeutic effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5,6-DICHLORO-1,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-CHLORO-4-(3-NITROPHENYL)PHENYL
- 3-CHLORO-4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL
Uniqueness
Compared to similar compounds, 5,6-DICHLORO-2-(2-CHLORO-4-{3-CHLORO-4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYLMETHYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its multiple chlorine substitutions and complex structure
Properties
Molecular Formula |
C35H15Cl6N3O6 |
|---|---|
Molecular Weight |
786.2 g/mol |
IUPAC Name |
5,6-dichloro-2-[2-chloro-4-[[3-chloro-4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]-(3-nitrophenyl)methyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H15Cl6N3O6/c36-23-11-19-20(12-24(23)37)33(46)42(32(19)45)29-6-4-16(9-27(29)40)31(15-2-1-3-18(8-15)44(49)50)17-5-7-30(28(41)10-17)43-34(47)21-13-25(38)26(39)14-22(21)35(43)48/h1-14,31H |
InChI Key |
ZFFLASJQZZMBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)Cl)C5=CC(=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11545248.png)
![2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11545249.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545250.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B11545254.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545256.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11545257.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545265.png)


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11545282.png)
![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B11545286.png)
![3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B11545289.png)


